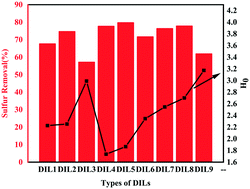Extractive–oxidative desulfurization of model fuels using imidazole-based dicationic ionic liquids as extractants
Reaction Chemistry & Engineering Pub Date: 2021-12-03 DOI: 10.1039/D1RE00372K
Abstract
A series of bis-imidazole ionic liquid extractants [Cn(MIM)2]X2 (n = 2, 4, 6; X = HSO4−, p-CH3C6H4SO3−, CF3COO−) with different acidities were designed, synthesized and applied to the extractive–oxidative desulfurization system with H2O2 as an oxidant. The extractants were characterized by UV-vis spectroscopy and other methods. The effects of different factors on the desulfurization efficiency were investigated. The results showed that the desulfurization efficiency was highest when bis-(1-butyl-3-methylimidazole p-toluenesulfonate) [C4(MIM)2](p-TSA)2 was used as an extractant. Under the optimal reaction conditions, the removal rate of dibenzothiophene (DBT) reached 98.35%, and its good extraction performance depended on the length of the carbon chain in the cation and the acidity of the anion. Increasing the length of the carbon chain in the cation and choosing the anion with strong acidity could improve the extraction efficiency of sulfide. The removal order of different sulfides by [C4(MIM)2](p-TSA)2 was DBT > 4,6-dimethyldibenzothiophene (4,6-DMDBT) > benzothiophene (BT), and the extraction performance of [C4(MIM)2](p-TSA)2 which had been used 6 times was recovered after back-extraction. Under the same reaction conditions, the removal rate of DBT could still reach 92.51%. After the discussion on the reactive oxygen species and desulfurization mechanism, it was found that ˙OH and ˙O2− played a major role in the oxidation of sulfide. At the same time, the interaction between the extractant and sulfide was the key factor for the extractant to show great extraction performance.


Recommended Literature
- [1] Zwitterionic π-radical involving EDT-TTF-imidazole and F4TCNQ: redox properties and self-assembled structure by hydrogen-bonds and multiple S⋯S interactions†
- [2] Thermoreversible photocyclization of a pyrazolotriazole to a triazasemibullvalene: a novel electrocyclic reaction†
- [3] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†
- [4] Syntheses, crystal and molecular structures, and properties of some new phenylmercury(ii) dithiolate complexes†
- [5] Correction: CCL01, a novel formulation composed of Cuscuta seeds and Lactobacillus paracasei NK112, enhances memory function via nerve growth factor-mediated neurogenesis
- [6] Recent advances in MXene-based force sensors: a mini-review
- [7] Weaving an infinite 3-D supramolecular network via AuI⋯AuIII aurophilicity and C–H⋯Cl hydrogen bonding†
- [8] Extended X-ray absorption fine structure (EXAFS) characterisation of dilute palladium homogeneous catalysts†
- [9] Using different natural origin carriers for development of epigallocatechin gallate (EGCG) solid formulations with improved antioxidant activity by PGSS-drying†
- [10] From main-chain conjugated polymer photosensitizer to hyperbranched polymer photosensitizer: expansion of the polymerization-enhanced photosensitization effect for photodynamic therapy†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 14941-53-8









